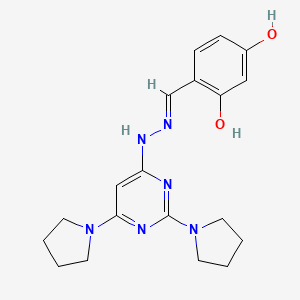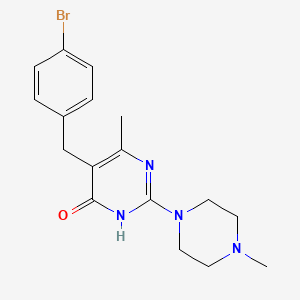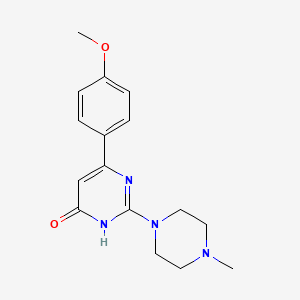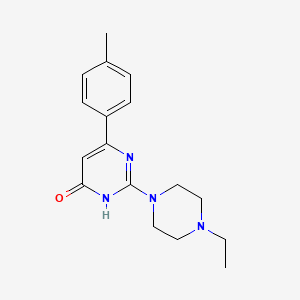
2-(4-benzyl-1-piperazinyl)-6-(4-chlorophenyl)-4(3H)-pyrimidinone
説明
2-(4-benzyl-1-piperazinyl)-6-(4-chlorophenyl)-4(3H)-pyrimidinone, also known as BPIP, is a novel chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPIP belongs to the class of pyrimidinone derivatives and has shown promising results in preclinical studies as an antipsychotic and antidepressant agent.
作用機序
2-(4-benzyl-1-piperazinyl)-6-(4-chlorophenyl)-4(3H)-pyrimidinone exerts its pharmacological effects by binding to various receptors in the brain, including dopamine D2, serotonin 5-HT1A, and alpha-1 adrenergic receptors. 2-(4-benzyl-1-piperazinyl)-6-(4-chlorophenyl)-4(3H)-pyrimidinone acts as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors. It also inhibits the reuptake of norepinephrine and dopamine, leading to increased neurotransmitter levels in the brain.
Biochemical and Physiological Effects:
2-(4-benzyl-1-piperazinyl)-6-(4-chlorophenyl)-4(3H)-pyrimidinone has been shown to modulate various biochemical and physiological processes in the brain. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival, differentiation, and plasticity. 2-(4-benzyl-1-piperazinyl)-6-(4-chlorophenyl)-4(3H)-pyrimidinone also reduces the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are implicated in the pathophysiology of depression and other neuropsychiatric disorders.
実験室実験の利点と制限
2-(4-benzyl-1-piperazinyl)-6-(4-chlorophenyl)-4(3H)-pyrimidinone has several advantages as a research tool. It has a well-defined chemical structure and can be synthesized in high yields and purity. 2-(4-benzyl-1-piperazinyl)-6-(4-chlorophenyl)-4(3H)-pyrimidinone also has good pharmacokinetic properties, including high brain penetration and a long half-life, which make it an ideal candidate for in vivo studies. However, 2-(4-benzyl-1-piperazinyl)-6-(4-chlorophenyl)-4(3H)-pyrimidinone has certain limitations, including its relatively low affinity for dopamine D2 receptors and its partial agonist activity, which may limit its efficacy in treating certain psychiatric disorders.
将来の方向性
There are several future directions for research on 2-(4-benzyl-1-piperazinyl)-6-(4-chlorophenyl)-4(3H)-pyrimidinone. One area of interest is the development of 2-(4-benzyl-1-piperazinyl)-6-(4-chlorophenyl)-4(3H)-pyrimidinone analogs with improved pharmacological properties and efficacy. Another direction is the investigation of 2-(4-benzyl-1-piperazinyl)-6-(4-chlorophenyl)-4(3H)-pyrimidinone's potential therapeutic applications in other neurological and psychiatric disorders, such as bipolar disorder and schizophrenia. Additionally, further studies are needed to elucidate the molecular mechanisms underlying 2-(4-benzyl-1-piperazinyl)-6-(4-chlorophenyl)-4(3H)-pyrimidinone's pharmacological effects and to identify potential biomarkers for treatment response.
科学的研究の応用
2-(4-benzyl-1-piperazinyl)-6-(4-chlorophenyl)-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to possess antipsychotic, antidepressant, anxiolytic, and anti-inflammatory properties. 2-(4-benzyl-1-piperazinyl)-6-(4-chlorophenyl)-4(3H)-pyrimidinone has been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are implicated in the pathophysiology of psychiatric disorders.
特性
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4-(4-chlorophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O/c22-18-8-6-17(7-9-18)19-14-20(27)24-21(23-19)26-12-10-25(11-13-26)15-16-4-2-1-3-5-16/h1-9,14H,10-13,15H2,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSYFOUMRCGGND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC(=CC(=O)N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzylpiperazin-1-yl)-6-(4-chlorophenyl)pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(4-chlorophenyl)sulfonyl]-2-methyl-N-2-pyridinylbenzenesulfonamide](/img/structure/B3730725.png)


![4-{[1-(3-bromophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-methoxyphenyl propionate](/img/structure/B3730743.png)
![N-(2,5-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B3730751.png)
![methyl {4-[1-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)ethylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B3730766.png)
![8-methyl-2-[(3-methylphenyl)amino]-4-(3-pyridinyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B3730769.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone](/img/structure/B3730786.png)




![2-[4-(4-fluorophenyl)-1-piperazinyl]-6-(4-methylphenyl)-4(3H)-pyrimidinone](/img/structure/B3730800.png)
![ethyl 2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B3730809.png)